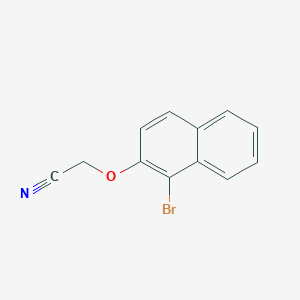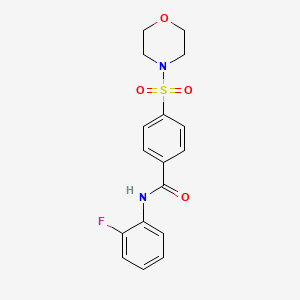
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide, also known as FSBA, is a chemical compound that has been widely used in scientific research. It is a potent irreversible inhibitor of cysteine proteases and has been used to study the function of these enzymes in various biological processes.
Mécanisme D'action
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide irreversibly binds to the active site of cysteine proteases, forming a covalent bond with the catalytic cysteine residue. This results in the inhibition of the enzyme's activity, preventing it from carrying out its biological function. The irreversible nature of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide's inhibition makes it a valuable tool for studying the function of cysteine proteases in biological systems.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has been shown to have potent inhibitory activity against a range of cysteine proteases, including cathepsins B, L, S, and K. This inhibition has been demonstrated to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of immune responses, and the prevention of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has several advantages for use in lab experiments. It is a potent irreversible inhibitor of cysteine proteases, making it a valuable tool for studying the function of these enzymes in biological systems. It is also highly selective for cysteine proteases, meaning that it does not inhibit other classes of proteases. However, N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide's irreversible nature can also be a limitation, as it can make it difficult to study the effects of reversible inhibition on biological processes.
Orientations Futures
There are several future directions for research on N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide. One area of interest is the development of more selective inhibitors of specific cysteine proteases, which could have therapeutic potential for a range of diseases. Another area of interest is the development of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Finally, there is a need for further research to elucidate the role of cysteine proteases in various biological processes, which could provide insights into new therapeutic targets for the treatment of disease.
Méthodes De Synthèse
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide can be synthesized through a multistep process that involves the reaction of 2-fluorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and sulfonyl chloride. The final product is obtained through the reaction of the resulting intermediate with aniline. The synthesis method has been optimized to yield high purity and yield of N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has been widely used in scientific research to study the function of cysteine proteases in various biological processes. It has been used to investigate the role of these enzymes in cancer, inflammation, and neurodegenerative diseases. N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide has also been used to study the mechanism of action of other drugs that target cysteine proteases, such as proteasome inhibitors.
Propriétés
IUPAC Name |
N-(2-fluorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O4S/c18-15-3-1-2-4-16(15)19-17(21)13-5-7-14(8-6-13)25(22,23)20-9-11-24-12-10-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUDFCDKUNBZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(morpholinosulfonyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-(2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2947780.png)
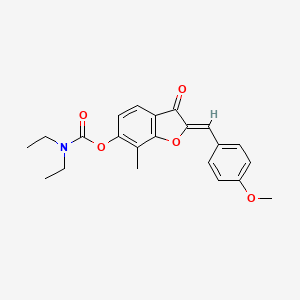
![5-Methyl-7-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2947784.png)

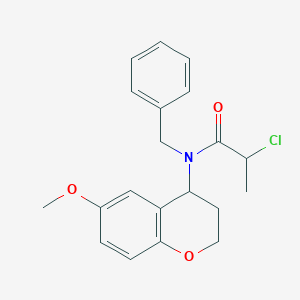
![6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine](/img/structure/B2947789.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2947792.png)
![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)
![2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide](/img/structure/B2947796.png)
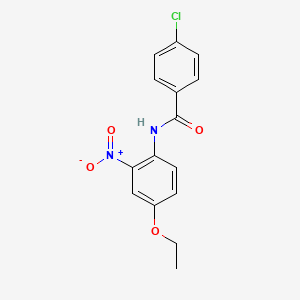

![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2947799.png)

